molecular formula C25H20N2 B14656155 N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline CAS No. 52166-97-9

N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline

Cat. No.: B14656155
CAS No.: 52166-97-9
M. Wt: 348.4 g/mol
InChI Key: TVZUNAGQWLUWOH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of both the pyrene and aniline groups allows for interesting photophysical and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline typically involves the condensation of pyrene-1-carbaldehyde with N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is largely dependent on its ability to interact with various molecular targets through its aromatic and imine groups. The compound can intercalate into DNA, disrupt membrane structures, and participate in electron transfer processes. These interactions are facilitated by the planar structure of the pyrene moiety and the electron-donating properties of the dimethylamino group .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(pyren-1-yl)aniline
  • N,N-diphenyl-4-(pyren-1-yl)aniline
  • N,N-dimethyl-4-(pyridin-2-yliminomethyl)aniline

Uniqueness

N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline is unique due to the presence of the imine group, which imparts distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .

Properties

CAS No.

52166-97-9

Molecular Formula

C25H20N2

Molecular Weight

348.4 g/mol

IUPAC Name

N,N-dimethyl-4-(pyren-1-yliminomethyl)aniline

InChI

InChI=1S/C25H20N2/c1-27(2)21-12-6-17(7-13-21)16-26-23-15-11-20-9-8-18-4-3-5-19-10-14-22(23)25(20)24(18)19/h3-16H,1-2H3

InChI Key

TVZUNAGQWLUWOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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